molecular formula C21H23N5S B537730 9-isobutyl-6-(((2-methyl-1-naphthyl)methyl)thio)-9H-purin-2-amine

9-isobutyl-6-(((2-methyl-1-naphthyl)methyl)thio)-9H-purin-2-amine

Cat. No. B537730
M. Wt: 377.5 g/mol
InChI Key: KUIRJFQCMORRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC56452 is a novel specific inhibitor of EGF receptor autophosphorylation and cell proliferation in HeLa cells by disrupting allosteric activation of EGF-stimulated dimer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Studies and Tautomerism : N-Methoxy-9-methyl-9H-purin-6-amines with various substituents, including those structurally related to the compound , have been synthesized. These studies also explore the tautomerism of these compounds, using NMR methods for identification (Roggen & Gundersen, 2008).
  • Reactivity and Biological Screening : The synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar to the compound of interest, has been reported. The studies examine the reactivity of these compounds and their potential for antimycobacterial, antiprotozoal, and anticancer activities (Roggen et al., 2011).

Applications in Medicinal Chemistry

  • Synthesis of Glycoside Analogs and Related Compounds : Research has been conducted on the synthesis of 9-amino-6-(methylthio)-9H-purines, aiming to explore their potential anticancer activity. These studies involve the synthesis of compounds with functional groups capable of binding with enzymatic sites (Temple, Kussner, & Montgomery, 1975).
  • Synthesis of Nucleotide Analogues : Research includes the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which is structurally related to the compound of interest. These compounds were evaluated for antiviral and cytostatic activity (Alexander et al., 2000).

Heterocyclic Chemistry and Organic Synthesis

  • Characterization of Carbazole Derivatives : Studies on the synthesis and characterization of novel carbazole derivatives, including compounds structurally similar to 9-isobutyl-6-(((2-methyl-1-naphthyl)methyl)thio)-9H-purin-2-amine, have been conducted. These researches focus on structural and optical properties, which are important in the development of organic light emitting diodes (Çiçek et al., 2018).

Antibacterial Research

  • In vitro Antibacterial Evaluation : Compounds structurally related to the one have been synthesized and screened for antibacterial activity. This research is crucial in the ongoing search for new antibacterial agents (Govori, 2017).

properties

Product Name

9-isobutyl-6-(((2-methyl-1-naphthyl)methyl)thio)-9H-purin-2-amine

Molecular Formula

C21H23N5S

Molecular Weight

377.5 g/mol

IUPAC Name

6-[(2-methylnaphthalen-1-yl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C21H23N5S/c1-13(2)10-26-12-23-18-19(26)24-21(22)25-20(18)27-11-17-14(3)8-9-15-6-4-5-7-16(15)17/h4-9,12-13H,10-11H2,1-3H3,(H2,22,24,25)

InChI Key

KUIRJFQCMORRRL-UHFFFAOYSA-N

SMILES

NC1=NC(SCC2=C3C=CC=CC3=CC=C2C)=C4N=CN(CC(C)C)C4=N1

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CSC3=NC(=NC4=C3N=CN4CC(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC56452;  NSC-56452;  NSC 56452

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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